N-(2-bromo-4-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
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Description
N-(2-bromo-4-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H16BrFN4O3 and its molecular weight is 483.297. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties against a broad panel of bacterial and fungal strains. The compounds containing fluorine atoms have shown significant potency, highlighting the role of fluorine in enhancing antimicrobial properties (Parikh & Joshi, 2014). Similarly, other research synthesized 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and found them to exhibit variable antimicrobial activity against selected microbial species, with certain compounds showing potent activity (Gul et al., 2017).
Anticancer Activities
Compounds related to the mentioned chemical have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. For instance, thiazolyl N-benzyl-substituted acetamide derivatives were synthesized and shown to inhibit cell proliferation in various cancer cell lines, including human colon carcinoma and breast carcinoma (Fallah-Tafti et al., 2011).
Enzyme Inhibition and Biological Screening
The compounds in this class have also been investigated for their enzyme inhibition capabilities and general biological activity. For example, studies on the synthesis, antimicrobial activity, and quantum calculations of novel sulphonamide derivatives have contributed to understanding the reactivity of these compounds and their potential as antimicrobial agents (Fahim & Ismael, 2019).
Spectroscopic and Quantum Mechanical Studies
Spectroscopic, quantum mechanical studies, and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs have been explored to understand their electronic properties and potential applications in photovoltaic efficiency modeling. These studies provide insights into the compounds' light-harvesting efficiency and non-linear optical activity, suggesting applications beyond biological activity (Mary et al., 2020).
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrFN4O3/c1-13-4-9-18(17(23)11-13)25-19(29)12-28-10-2-3-16(22(28)30)21-26-20(27-31-21)14-5-7-15(24)8-6-14/h2-11H,12H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXOMUXMFPKEJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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